![molecular formula C25H20ClN3O3 B282173 3-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282173.png)
3-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is also known as CDP-1 and has been found to exhibit a range of interesting biological properties.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is not fully understood, but it is thought to involve the inhibition of certain enzymes or signaling pathways that are involved in the development or progression of various diseases. For example, it has been shown to inhibit the activity of certain kinases that are involved in the regulation of cell growth and proliferation.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one are complex and varied, and depend on a number of different factors, including the specific cell type or tissue being studied, the concentration of the compound being used, and the duration of exposure. Some of the effects that have been observed include the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the modulation of immune system function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one in laboratory experiments is its potent biological activity, which makes it an ideal candidate for studying the mechanisms of various diseases and for testing the efficacy of potential therapeutic agents. However, one of the limitations of using this compound is its relatively complex synthesis method, which can make it difficult and expensive to obtain in large quantities.
Direcciones Futuras
There are many potential future directions for research on 3-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. Some possible areas of investigation include:
1. Further studies on the mechanism of action of the compound, including identification of specific target molecules and signaling pathways.
2. Development of more efficient and cost-effective synthesis methods for the compound, which would enable larger-scale production and testing.
3. Investigation of the potential therapeutic applications of the compound in various disease models, including cancer, viral infections, and inflammatory disorders.
4. Exploration of the potential use of the compound as a tool for studying the biology of various cell types and tissues.
5. Development of new derivatives of the compound that exhibit enhanced biological activity or improved pharmacokinetic properties.
In conclusion, 3-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a compound with significant potential for scientific research and therapeutic applications. Further studies are needed to fully understand its mechanism of action and to explore its potential in various disease models.
Métodos De Síntesis
The synthesis of 3-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves a multi-step process that has been described in detail in several scientific publications. The synthesis involves the reaction of various chemical reagents and catalysts, and requires careful control of reaction conditions to ensure the desired product is obtained.
Aplicaciones Científicas De Investigación
The potential applications of 3-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one in scientific research are numerous. This compound has been found to exhibit significant biological activity in a number of different assays, including anti-inflammatory, anti-tumor, and anti-viral activity. As such, it has been the subject of much research aimed at understanding its mechanism of action and potential therapeutic applications.
Propiedades
Fórmula molecular |
C25H20ClN3O3 |
|---|---|
Peso molecular |
445.9 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-5-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H20ClN3O3/c1-31-18-12-13-19(20(14-18)32-2)24-21-22(15-8-10-16(26)11-9-15)27-28-23(21)25(30)29(24)17-6-4-3-5-7-17/h3-14,24H,1-2H3,(H,27,28) |
Clave InChI |
JWQAVQVYXUENSC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=C4)NN=C3C5=CC=C(C=C5)Cl)OC |
SMILES canónico |
COC1=CC(=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=C4)NN=C3C5=CC=C(C=C5)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,10-Dichloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282090.png)
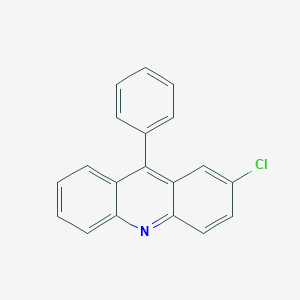
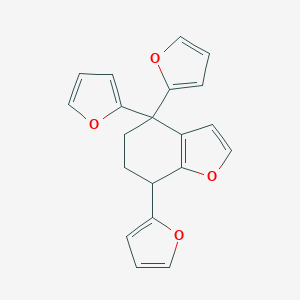
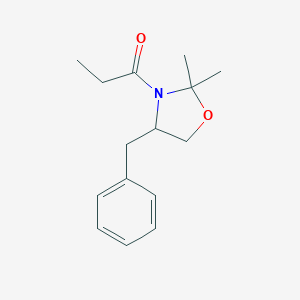
![1,2-diphenyl-1,10b-dihydropyrrolo[2,1-a]isoquinoline-3,3(2H)-dicarbonitrile](/img/structure/B282097.png)
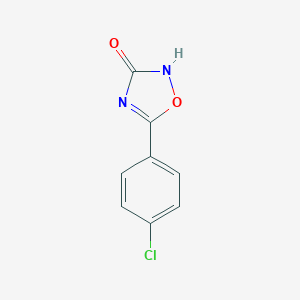
methanone](/img/structure/B282101.png)
![Methyl 1,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole-2-carboxylate](/img/structure/B282102.png)
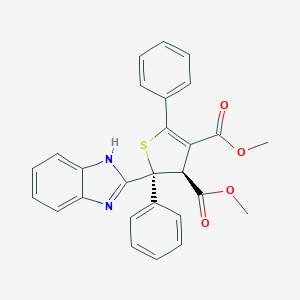
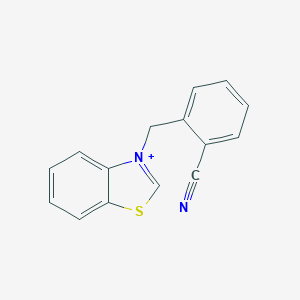
![1-Benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile](/img/structure/B282106.png)
![7-Ethyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282108.png)
![5,6,7,8,9-Pentaphenyl-4-azaspiro[2.6]nona-4,6,8-triene](/img/structure/B282109.png)
![8,9-Diphenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282111.png)